(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Description
Properties
IUPAC Name |
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11)/t4-,5+,6+,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQSHSJVMGGQKR-JRTVQGFMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@H]([C@H]2C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105786-40-1 | |
| Record name | rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105786-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Material: (1S,2S,3R,4R)-3-Methoxycarbonylamino-bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
The synthesis begins with the enantiomerically pure carboxylic acid derivative, which serves as the foundational building block. The methoxycarbonyl (Moz) group protects the amine during subsequent reactions, ensuring regioselectivity.
Stepwise Synthesis and Reaction Conditions
Deprotection of the Methoxycarbonyl Group
The protected amine is deprotected under acidic conditions, commonly using hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to reveal the free amine. This step requires careful control to avoid side reactions.
Reaction Scheme:
Key Conditions:
-
Acid Concentration: 4–6 M HCl in dioxane or neat TFA
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Reaction Time: 2–4 hours
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Workup: Neutralization with aqueous base followed by extraction.
Industrial-Scale Production Considerations
Large-Scale Reactor Design
Batch reactors with temperature-controlled jackets are preferred for scalability. Continuous flow systems may enhance efficiency for the mixed anhydride step, reducing reaction times and improving safety profiles.
Purification Protocols
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Crystallization : The final product is purified via recrystallization from ethanol/water mixtures, achieving >99% purity.
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Chromatography : Reserved for intermediate purification when stereochemical impurities arise.
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale Method | Industrial-Scale Method |
|---|---|---|
| Activating Agent | Isobutyl chloroformate | Trimethylacetyl chloride |
| Ammonia Source | Gaseous NH₃ | Ammonium hydroxide |
| Deprotection Acid | HCl (gaseous) | TFA (neat) |
| Yield | 70–80% (over two steps) | 85–90% (optimized) |
Stereochemical Control and Challenges
The rigid bicyclo[2.2.1]heptene framework imposes significant steric constraints, necessitating precise reaction conditions to retain the (1S,2S,3R,4R) configuration. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide as a lead compound in the development of anticancer agents. Its structural resemblance to known anticancer drugs allows for modifications that enhance efficacy against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical models.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant cytotoxicity and potential for further development as anticancer therapeutics .
2. Neurological Disorders
The compound has also been investigated for its neuroprotective properties. Research indicates that it may modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease.
Case Study:
In vitro studies have shown that this compound can enhance neuronal survival under oxidative stress conditions, potentially through the activation of neuroprotective signaling pathways .
Materials Science Applications
1. Polymer Chemistry
The unique bicyclic structure of this compound makes it a suitable candidate for incorporation into polymer matrices to improve mechanical properties and thermal stability.
Case Study:
Research has shown that polymers synthesized with this compound exhibit enhanced tensile strength and thermal resistance compared to traditional polymers without such additives . This property is particularly valuable in creating advanced materials for aerospace and automotive applications.
Synthetic Intermediate
1. Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecular architectures efficiently.
Table: Synthetic Reactions Involving this compound
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Alkylation | Alkylation with alkyl halides | Alkylated product |
| Acylation | Acylation with acid chlorides | Amide derivatives |
| Coupling Reactions | Coupling with aryl halides | Biaryl compounds |
Mechanism of Action
The mechanism of action of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The amine and carboxamide groups can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. This compound may also interfere with cellular processes by binding to DNA or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
The compound has several stereoisomers, including:
- (1r,2r,3s,4s)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide (CAS 497855-95-5): A diastereomer with reversed configurations at positions 1, 2, 3, and 4, leading to distinct physicochemical and biological properties .
- (1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 202187-27-7): The carboxylic acid analog with a similar bicyclic framework but altered hydrogen-bonding capacity due to the -COOH group .
Bicyclo[2.2.2]octene Derivatives
Compounds like 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid feature a larger bicyclic system (bicyclo[2.2.2]octene), which increases ring strain and alters conformational flexibility compared to the bicyclo[2.2.1] framework. These derivatives are synthesized via scalable protocols and are used in creating constrained peptide libraries .
Functional Group Variants
Ester Derivatives
Ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS 95630-75-4) replaces the carboxamide with an ethyl ester (-COOEt). The hydrochloride salt has a melting point of 129–132°C and is soluble in water and ethanol .
Selenocyanate Derivatives
Compounds like (1R,2S,4R)-N-(3-selenocyanatopropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide introduce a selenocyanate (-SeCN) group, which impacts redox properties and metal-binding affinity. These derivatives are synthesized in low yields (7–22%) and characterized via NMR and HRMS .
Biological Activity
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide, also known by its CAS number 677757-33-4, is a bicyclic compound with significant potential in medicinal chemistry and biochemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H12ClNO2
- Molecular Weight : 189.64 g/mol
- CAS Number : 677757-33-4
The biological activity of this compound is primarily linked to its ability to interact with various amino acid transport systems in cells. It has been shown to inhibit specific transporters that are crucial for amino acid uptake in tumor cells, which can affect tumor growth and proliferation.
Amino Acid Transport Inhibition
Research indicates that this compound acts as an inhibitor of the system L amino acid transporters. In cell uptake studies involving rat 9L gliosarcoma and human U87 glioblastoma cells, this compound demonstrated significant inhibition of amino acid uptake:
| Cell Line | % Inhibition by BCH | % Inhibition by ASC |
|---|---|---|
| 9L Gliosarcoma | 83% | 53% |
| U87 Glioblastoma | 67% | 64% |
| DU145 Prostate | 94% | 83% |
These findings suggest that the compound could be useful in targeting amino acid metabolism in cancer therapy .
Pharmacological Effects
The pharmacological profile of this compound includes:
Antitumor Activity : The compound has been evaluated in preclinical models for its antitumor effects. Its ability to inhibit amino acid transporters has been correlated with reduced tumor growth rates in various cancer types.
Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties due to its influence on amino acid transport in neuronal cells, which could be beneficial in conditions like stroke or neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vivo Tumor Models : In studies using rat models with implanted gliosarcoma tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
- Cellular Uptake Studies : A comparative analysis of cellular uptake showed that the presence of this compound led to a marked decrease in the uptake of essential amino acids necessary for tumor growth and survival .
Q & A
Q. What are the key considerations for stereoselective synthesis of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide?
Stereoselective synthesis requires precise control of chiral centers. A common approach involves cycloaddition reactions or enzymatic resolution. For example, derivatives of bicyclo[2.2.1]heptene scaffolds are synthesized via Diels-Alder reactions, followed by selective functionalization of amino and carboxamide groups. Analytical validation using chiral HPLC or X-ray crystallography (e.g., unit cell parameters: ) is critical to confirm stereochemistry .
Q. How can researchers validate the purity and stability of this compound under laboratory conditions?
Purity analysis typically employs reverse-phase HPLC (RP-HPLC) with UV detection, as demonstrated for structurally related bicyclic compounds . Stability studies should assess degradation under varying temperatures and pH. Storage at in inert atmospheres is recommended to prevent oxidation or hydrolysis of the carboxamide group. Purity standards (>95%) are verified via NMR and mass spectrometry .
Q. What spectroscopic methods are most effective for structural elucidation?
- 1H/13C NMR : Assignments rely on coupling constants and NOE correlations to resolve bicyclic ring protons and stereochemistry .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
- X-ray Crystallography : Provides absolute configuration (e.g., Flack parameter = 0.01(2) for related selenonium bromide derivatives) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its pharmacological activity?
The (1S,2S,3R,4R) configuration is critical for receptor binding. For example, thromboxane A2 receptor agonists with similar bicyclic scaffolds show activity dependent on the spatial orientation of substituents . Computational docking studies (e.g., using AutoDock Vina) can model interactions with target proteins, while in vitro assays (e.g., platelet aggregation tests) validate functional outcomes .
Q. What strategies resolve discrepancies between synthetic yields and bioactivity data?
Contradictions may arise from impurities or stereochemical mismatches. Solutions include:
- Repurification : Use preparative HPLC to isolate enantiopure fractions .
- Activity Mapping : Compare synthetic batches with reference standards (e.g., CAS 202187-27-7) using dose-response assays .
- Metabolic Profiling : Assess stability in biological matrices (e.g., liver microsomes) to identify degradation products .
Q. How can structure-activity relationships (SAR) be optimized for this scaffold?
SAR studies often involve:
- Derivatization : Introduce substituents (e.g., tert-butoxycarbonyl groups) to modulate solubility or binding affinity .
- Pharmacophore Modeling : Identify critical hydrogen-bond donors/acceptors (e.g., amino and carboxamide groups) .
- In Vivo Testing : Evaluate pharmacokinetics (e.g., half-life, bioavailability) in rodent models .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Purity Assessment
Q. Table 2: Synthetic Routes and Yields
| Route | Starting Material | Yield (%) | Purity (%) |
|---|---|---|---|
| Diels-Alder | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 65 | 98 |
| Enzymatic Resolution | Racemic mixture | 45 | 99.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
